molecular formula C9H13Br2N B14124295 N-(2-bromopropyl)aniline;hydrobromide CAS No. 89036-60-2

N-(2-bromopropyl)aniline;hydrobromide

Cat. No.: B14124295
CAS No.: 89036-60-2
M. Wt: 295.01 g/mol
InChI Key: OLGMSSGBGJMRSM-UHFFFAOYSA-N
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Description

N-(2-bromopropyl)aniline;hydrobromide is an organic compound that belongs to the class of brominated anilines. It is characterized by the presence of a bromine atom attached to the second carbon of a propyl chain, which is further connected to an aniline group. The compound is typically found in its hydrobromide salt form, which enhances its stability and solubility in various solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromopropyl)aniline;hydrobromide can be achieved through several methods. One common approach involves the bromination of N-propylaniline. The reaction typically employs hydrobromic acid and bromine as reagents. The process is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of electrochemical methods for bromination has also been explored to minimize waste and improve safety .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromopropyl)aniline;hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of N-(2-propyl)aniline.

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Major Products

The major products formed from these reactions include substituted anilines, N-oxides, and reduced aniline derivatives.

Scientific Research Applications

N-(2-bromopropyl)aniline;hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromopropyl)aniline;hydrobromide involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The propyl chain and aniline group contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloropropyl)aniline;hydrochloride
  • N-(2-iodopropyl)aniline;hydroiodide
  • N-(2-fluoropropyl)aniline;hydrofluoride

Uniqueness

N-(2-bromopropyl)aniline;hydrobromide is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions .

Properties

CAS No.

89036-60-2

Molecular Formula

C9H13Br2N

Molecular Weight

295.01 g/mol

IUPAC Name

N-(2-bromopropyl)aniline;hydrobromide

InChI

InChI=1S/C9H12BrN.BrH/c1-8(10)7-11-9-5-3-2-4-6-9;/h2-6,8,11H,7H2,1H3;1H

InChI Key

OLGMSSGBGJMRSM-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC=CC=C1)Br.Br

Origin of Product

United States

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